1,6-Digalloyl-beta-D-glucopyranose

Description

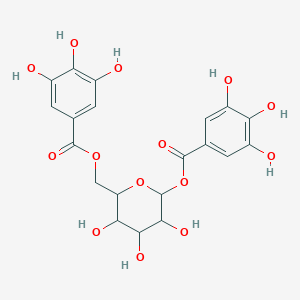

Structure

3D Structure

Properties

CAS No. |

23363-08-8 |

|---|---|

Molecular Formula |

C20H20O14 |

Molecular Weight |

484.4 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C20H20O14/c21-8-1-6(2-9(22)13(8)25)18(30)32-5-12-15(27)16(28)17(29)20(33-12)34-19(31)7-3-10(23)14(26)11(24)4-7/h1-4,12,15-17,20-29H,5H2/t12-,15-,16+,17-,20+/m1/s1 |

InChI Key |

LYGRISUQIZNHGM-IVABAYMNSA-N |

SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O |

melting_point |

204-206°C |

physical_description |

Solid |

Origin of Product |

United States |

Elucidation of Biosynthetic Pathways and Enzymology

Precursor Molecules and Initial Esterification Steps

The journey to synthesizing 1,6-digalloyl-beta-D-glucopyranose and other gallotannins begins with the fundamental building blocks: gallic acid and an activated form of glucose.

Role of Gallic Acid and Activated Sugar Donors (e.g., UDP-Glucose)

Gallic acid, a phenolic acid derived from the shikimate pathway, serves as the acyl donor in the esterification process. researchgate.netmdpi.com For the reaction to proceed, the glucose molecule must be in an activated state, which is typically achieved in the form of Uridine Diphosphate-glucose (UDP-glucose). wikipedia.orgyoutube.com UDP-glucose is a high-energy nucleotide sugar that acts as a glucose donor in many biosynthetic reactions within plant cells. youtube.commdpi.com The formation of UDP-glucose itself is a critical prerequisite, catalyzed by the enzyme UDP-glucose pyrophosphorylase from glucose-1-phosphate and UTP. youtube.com

Formation of 1-O-Galloyl-beta-D-glucose (beta-glucogallin)

The initial and pivotal step in gallotannin biosynthesis is the esterification of gallic acid with UDP-glucose to form 1-O-galloyl-beta-D-glucose, more commonly known as β-glucogallin. wikipedia.orgnih.gov This reaction is catalyzed by a specific glucosyltransferase, UDP-glucose:gallate 1-O-galloyltransferase. wikipedia.org This enzyme facilitates the transfer of the galloyl group from gallic acid to the anomeric hydroxyl group at the C-1 position of the glucose molecule, releasing UDP. wikipedia.org The formation of β-glucogallin is considered the committed step in the biosynthesis of hydrolyzable tannins. nih.govresearchgate.net

| Enzyme | Substrates | Products | Plant Source Example |

| UDP-glucose:gallate 1-O-galloyltransferase | Gallic acid, UDP-glucose | 1-O-galloyl-beta-D-glucose (β-glucogallin), UDP | Oak (Quercus robur) leaves, Strawberry (Fragaria x ananassa) |

Positional Specificity in Galloylation

Following the synthesis of β-glucogallin, subsequent galloylation steps occur with remarkable positional specificity, a hallmark of the biosynthesis of galloylglucoses. nih.govutu.fi This specificity is dictated by a family of acyltransferases that recognize specific hydroxyl groups on the glucose core.

Acyltransferase Characterization and Mechanisms

The enzymes responsible for the sequential addition of galloyl groups are known as acyltransferases. nih.gov These enzymes often exhibit serine carboxypeptidase-like protein structures, utilizing a catalytic triad (B1167595) (typically Ser-His-Asp) to facilitate the acyl transfer. nih.govnih.gov The mechanism involves the formation of an acyl-enzyme intermediate, where the galloyl group from a donor molecule is transiently attached to the active site serine before being transferred to the acceptor molecule. nih.gov

Sequential Galloyl Group Addition to the Glucose Core

The biosynthesis of higher galloylated glucoses, including this compound, proceeds in a stepwise and highly regulated manner. utu.fi The first galloylation occurs at the C-1 position to form β-glucogallin. The second galloylation preferentially targets the C-6 position of the glucose core, resulting in the formation of this compound. wikipedia.org This specific reaction is catalyzed by the enzyme β-glucogallin O-galloyltransferase. wikipedia.org This enzyme utilizes two molecules of β-glucogallin; one acts as the galloyl donor and the other as the acceptor, yielding 1,6-digalloyl-beta-D-glucose and a molecule of glucose. wikipedia.org Further galloylation steps to produce tri-, tetra-, and eventually pentagalloylglucose (B1669849) also follow a specific sequence, though the order can vary slightly between plant species. utu.fi

| Enzyme | Acyl Donor | Acyl Acceptor | Product |

| β-glucogallin O-galloyltransferase | 1-O-galloyl-beta-D-glucose | 1-O-galloyl-beta-D-glucose | 1,6-digalloyl-beta-D-glucose |

This compound as a Galloyl Donor for Higher Galloylated Glucoses

Interestingly, the biosynthesis of more complex gallotannins involves disproportionation reactions where galloylglucoses themselves act as acyl donors. This compound can serve as a galloyl donor in the formation of trigalloylglucose. For instance, an enzyme preparation from oak leaves has been shown to catalyze the conversion of 1,6-digalloylglucose to 1,2,6-trigalloylglucose. wikipedia.org This demonstrates the central role of these early galloylated glucoses not just as intermediates but also as active participants in the elongation of the galloyl chain on the glucose core.

Genetic and Transcriptomic Studies of Biosynthesis

The synthesis of this compound is a multi-step enzymatic process governed by a suite of specific genes. Advances in genomics and transcriptomics have enabled the identification and characterization of the key enzymatic players and the regulatory networks that control their expression.

Identification of Genes Encoding Biosynthetic Enzymes

The biosynthesis of gallotannins, including this compound, primarily involves two key families of enzymes: UDP-glycosyltransferases (UGTs) and serine carboxypeptidase-like (SCPL) acyltransferases.

UDP-Glycosyltransferases (UGTs): The initial step in gallotannin biosynthesis is the formation of β-glucogallin (1-O-galloyl-β-D-glucose) from gallic acid and UDP-glucose. This reaction is catalyzed by a specific UGT. nih.govnih.gov Transcriptome analyses in various plant species have identified candidate UGT genes. For instance, in tea plants (Camellia sinensis), CsUGT84A22 has been identified as the gene encoding the UDP-glucose:galloyl-1-O-β-D-glucosyltransferase. nih.gov Homologous genes have also been found in other tannin-rich plants. escholarship.org These UGTs typically belong to Group L of the UGT family. nih.gov

Serine Carboxypeptidase-Like (SCPL) Acyltransferases: Following the formation of β-glucogallin, SCPL acyltransferases are responsible for the subsequent galloylation steps. nih.govnih.govfrontiersin.org These enzymes utilize β-glucogallin as an activated acyl donor to transfer galloyl groups to an acceptor molecule, which can be another β-glucogallin molecule or a growing galloylglucose chain. frontiersin.org The formation of this compound involves the transfer of a galloyl group to the C6 hydroxyl of a β-glucogallin molecule. While specific SCPLs for this exact step are still under intense investigation, studies on various plants have identified SCPL genes crucial for gallotannin synthesis. For example, research in strawberry has pointed to the involvement of specific SCPL-AT genes in the synthesis of hydrolyzable tannins. oup.com

Cytochrome P450 (CYP): While cytochrome P450 enzymes are known to be pivotal in the biosynthesis of a vast array of plant natural products, including some alkaloids and terpenoids, their direct role in the core biosynthetic pathway of this compound is not yet clearly established. nih.govyoutube.com P450s are primarily involved in hydroxylation and other oxidative reactions. nih.govresearchgate.net Although some studies suggest a potential indirect or downstream role in modifying tannin structures, there is currently no direct evidence of a specific CYP enzyme catalyzing a step in the direct formation of this compound from its immediate precursors. nih.gov

| Gene Family | Enzyme Type | Function in Gallotannin Biosynthesis | Example Gene(s) | Plant Source(s) |

| UGT | UDP-Glycosyltransferase | Catalyzes the formation of β-glucogallin from gallic acid and UDP-glucose. nih.govnih.gov | CsUGT84A22, JrGGT1, JrGGT2 nih.govescholarship.org | Camellia sinensis, Juglans regia nih.govescholarship.org |

| SCPL | Serine Carboxypeptidase-Like Acyltransferase | Catalyzes the transfer of galloyl groups from β-glucogallin to form polygalloylglucoses. nih.govnih.govfrontiersin.org | FaSCPL3-1 oup.com | Fragaria × ananassa oup.com |

| CYP | Cytochrome P450 | No direct role identified in the core biosynthesis of this compound. nih.gov | Not Applicable | Not Applicable |

Regulatory Networks Influencing Galloylglucose Accumulation

The accumulation of galloylglucoses is tightly controlled by complex regulatory networks at the transcriptional level. These networks involve transcription factors (TFs) that bind to the promoter regions of the biosynthetic genes, thereby activating or repressing their expression.

Several families of transcription factors have been implicated in the regulation of tannin biosynthesis, including MYB, bHLH, and WD40 proteins, which can form regulatory complexes (MBW complexes). nih.govnih.govmdpi.com For instance, studies in faba bean have shown that mutations in the TTG1 gene, which encodes a WD40 protein, affect tannin content. nih.gov

In Planta Metabolism and Degradation

Once synthesized, this compound can either be further galloylated to form more complex gallotannins or be degraded through enzymatic hydrolysis. frontiersin.org

Enzymatic Hydrolysis and Cleavage Pathways of Gallotannins

The breakdown of gallotannins in plants is a crucial process for recycling cellular components and managing the levels of these potentially bioactive compounds. The primary mechanism of degradation is through enzymatic hydrolysis, which involves the cleavage of the ester bonds linking the galloyl groups to the glucose core. frontiersin.org The degradation of this compound would proceed through the sequential removal of its two galloyl groups, ultimately yielding glucose and two molecules of gallic acid. The specific order of cleavage (i.e., whether the C1 or C6 galloyl group is removed first) may depend on the specific enzyme involved.

Role of Tannases and Other Degradative Enzymes

The key enzymes responsible for the hydrolysis of gallotannins are known as tannases (tannin acyl hydrolases). nih.govresearchgate.net These enzymes catalyze the cleavage of the ester bonds in hydrolyzable tannins. researchgate.net While much of the research on tannases has focused on microbial sources, these enzymes are also present in plants.

Plant tannases can act on various galloylglucose substrates. The hydrolysis of this compound by tannase (B8822749) would result in the formation of monogalloylglucose intermediates (either 1-O-galloyl-β-D-glucose or 6-O-galloyl-β-D-glucose) and gallic acid, with the final products being glucose and gallic acid. frontiersin.org Besides tannases, other esterases may also be involved in the turnover of gallotannins within the plant cell. The degradation of gallotannins is a component of the broader metabolic network of the plant, allowing for the remobilization of carbon and other resources. frontiersin.org

| Degradative Enzyme | Function | Substrates | Products |

| Tannase (Tannin Acyl Hydrolase) | Catalyzes the hydrolysis of ester bonds in gallotannins. researchgate.net | Gallotannins (e.g., this compound) frontiersin.org | Gallic acid, glucose, and intermediate galloylglucoses. frontiersin.org |

| Other Esterases | May also contribute to the cleavage of galloyl ester bonds. | Galloyl esters | Gallic acid and corresponding alcohol |

Chemical Synthesis and Analog Development

Strategies for De Novo Chemical Synthesis of 1,6-Digalloyl-beta-D-glucopyranose

The de novo or total chemical synthesis of this compound has been accomplished using commercially available and low-cost starting materials, specifically D-glucose and gallic acid. nih.gov The primary challenge in this synthesis is achieving regioselectivity—ensuring the galloyl groups attach only at the desired 1- and 6-positions of the glucose core. This is managed through a multi-step process involving the strategic use of protecting groups to block other reactive hydroxyl groups on the glucose molecule.

A key approach involves the initial protection of the hydroxyl groups of gallic acid, typically by benzylation, to form tri-O-benzylgalloyl chloride. nih.govnih.gov This prevents unwanted side reactions. The glucose molecule is also selectively protected. One reported synthesis of this compound utilized an intermediate, ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-β-d-glucopyranoside, derived from D-glucose. nih.govmdpi.com

The synthesis proceeds through a series of protection, esterification, and deprotection steps. A crucial step involves the acid-catalyzed hydrolysis of a protected intermediate to yield 2,3-di-O-benzyl-d-glucopyranose. nih.govmdpi.com This intermediate, with free hydroxyl groups at the 1-, 4-, and 6-positions, can then be selectively galloylated. The final step involves hydrogenation to remove the benzyl (B1604629) protecting groups from the galloyl moieties, yielding the target compound. nih.gov

Table 1: Exemplary Steps in the De Novo Synthesis of this compound

| Step | Description | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Protection of Gallic Acid | Benzyl bromide | Protects the three hydroxyl groups on gallic acid to prevent side reactions. |

| 2 | Protection of D-Glucose | Various (e.g., benzaldehyde, ethanol) | Selectively blocks hydroxyl groups on the glucose core to direct galloylation to specific positions. |

| 3 | Selective Deprotection | 2 N HCl | Removes specific protecting groups from the glucose intermediate to expose the desired hydroxyl groups for reaction. |

| 4 | Esterification (Galloylation) | Protected Galloyl Chloride, Pyridine | Attaches the protected galloyl groups to the exposed hydroxyls on the glucose core. |

| 5 | Final Deprotection | H₂, 10% Pd-C | Removes all benzyl protecting groups from the galloyl moieties to yield the final product. nih.gov |

Derivatization and Production of Galloyl Glucoside Analogs

The synthetic frameworks developed for this compound are adaptable for creating a wide array of structural analogs. By modifying the starting materials and reaction conditions, chemists can produce galloyl glucosides with different numbers and positions of galloyl groups. nih.gov These analogs are crucial for structure-activity relationship studies, helping to determine how the placement and quantity of galloyl groups influence biological function.

The production of analogs follows the same fundamental principles of protection, coupling, and deprotection. For instance, by starting with a different selectively protected glucose intermediate, the galloylation can be directed to other positions, yielding compounds like 1,2-di-O-galloyl-β-d-glucopyranose or 1,4,6-tri-O-galloyl-β-d-glucopyranose. nih.govmdpi.com Furthermore, by using different sugar cores or modifying the gallic acid moiety itself, an even broader range of derivatives can be accessed. nih.gov

Researchers have successfully synthesized a variety of analogs, including those with methyl or ethyl groups at the anomeric position of the glucose. nih.gov For example, methyl 3,4,6-tri-O-galloyl-α-d-glucopyranoside and ethyl 2,3-di-O-galloyl-β-d-glucopyranoside are novel compounds created through these synthetic strategies. nih.gov

Table 2: Selected Synthesized Analogs of Galloyl Glucosides

| Compound Name | Number of Galloyl Groups | Anomeric Group | Reference |

|---|---|---|---|

| 1,6-Di-O-galloyl-β-d-glucopyranose | 2 | Hydroxyl | nih.gov |

| 1,4,6-Tri-O-galloyl-β-d-glucopyranose | 3 | Hydroxyl | nih.gov |

| 1,2-Di-O-galloyl-β-d-glucopyranose | 2 | Hydroxyl | nih.gov |

| Methyl 3,4,6-tri-O-galloyl-α-d-glucopyranoside | 3 | Methyl | nih.gov |

Chemoenzymatic Approaches to Targeted Synthesis

While total chemical synthesis provides a versatile route to gallotannins, it can be lengthy and require complex protection-deprotection schemes. Chemoenzymatic synthesis has emerged as a powerful alternative that combines the flexibility of chemical methods with the unparalleled selectivity of enzymes. manchester.ac.uknih.gov

In nature, the biosynthesis of complex gallotannins, including the precursor to this compound, does not occur randomly. It follows a highly regulated, stepwise pathway catalyzed by specific enzymes called galloyltransferases. nih.gov This natural process serves as a blueprint for chemoenzymatic strategies. The biosynthesis begins with the esterification of glucose and gallic acid to form 1-O-galloyl-β-D-glucose (β-glucogallin), a reaction that uses UDP-glucose as an activated substrate. nih.gov

Subsequent galloylation steps are remarkably position-specific:

β-Glucogallin → This compound

This compound → 1,2,6-Trigalloylglucose

1,2,6-Trigalloylglucose → 1,2,3,6-Tetragalloylglucose

1,2,3,6-Tetragalloylglucose → 1,2,3,4,6-Pentagalloylglucose (PGG) nih.gov

This enzymatic cascade highlights the potential for using isolated or engineered glycosyltransferases to build specific galloyl glucosides in the lab. nih.govnih.gov By providing the correct enzyme and substrates (an acceptor like β-glucogallin and an activated galloyl donor), specific isomers can be synthesized with high precision, avoiding the need for extensive protecting group chemistry. manchester.ac.uk While the direct application of this to large-scale synthesis is still an area of active research, it represents a greener and more efficient future for producing structurally defined gallotannins. rsc.orgunl.pt

Advanced Analytical Methodologies for Research Characterization

High-Resolution Mass Spectrometry for Structural Elucidation (e.g., UPLC-qTOF MS/MS, ESI-MS)

High-resolution mass spectrometry (HR-MS) is a cornerstone for the structural elucidation of 1,6-Digalloyl-beta-D-glucopyranose. Techniques such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF MS/MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) provide highly accurate mass measurements, enabling the determination of the compound's elemental composition.

For this compound, with a molecular formula of C₂₀H₂₀O₁₄, the expected monoisotopic mass is 484.08530531 Da. nih.gov ESI-MS analysis, particularly in negative ion mode, is commonly used for gallotannins. It typically reveals a deprotonated molecule [M-H]⁻ at an m/z (mass-to-charge ratio) of 483. ekb.eg For instance, a negative ESI-MS spectrum showed a peak for the [M-H]⁻ ion at m/z 483, corresponding to a molecular weight of 484, which is characteristic of a digalloyl glucose. ekb.eg

Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule and analyze the resulting product ions. This fragmentation pattern provides critical information about the compound's structure, such as the loss of galloyl groups (mass of 152 Da) or gallic acid (mass of 170 Da). researchgate.net The analysis of these fragments helps to confirm the presence of the two galloyl moieties and the glucose core.

Table 1: Representative Mass Spectrometry Data for this compound

| Parameter | Value | Ionization Mode | Instrument Type | Source |

|---|---|---|---|---|

| Precursor m/z | 483.076294 | Negative | Maxis II HD Q-TOF Bruker | nih.gov |

| Precursor m/z | 485.09259 | Positive ([M+H]⁺) | LC-MS | nih.gov |

| Precursor m/z | 502.119 | Positive ([M+NH₄]⁺) | Maxis II HD Q-TOF Bruker | nih.gov |

This table is interactive. You can sort and filter the data.

Nuclear Magnetic Resonance Spectroscopy for Conformation and Linkage Analysis (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and stereochemistry of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) experiments are employed. iosrjournals.org

¹H-NMR spectra provide information on the protons in the molecule. A key signal for this compound is the anomeric proton (H-1) of the glucose unit. For a β-glucose configuration, this proton appears as a doublet with a coupling constant (J value) of approximately 8 Hz. ekb.eg In one study, the anomeric proton (H-1) for 1,6-Di-O-galloyl-β-4C1-glucopyranose was observed as a doublet at δ 5.6 ppm with a J value of 8Hz. ekb.eg The signals for the aromatic protons of the two galloyl groups typically appear as singlets in the region of δ 6.8-7.0 ppm. ekb.eg

¹³C-NMR spectra reveal the chemical environment of each carbon atom. The positions of the galloyl groups are confirmed by observing the downfield shift of the corresponding glucose carbons (C-1 and C-6) due to the deshielding effect of the ester linkage. The carbonyl carbons (C=O) of the galloyl esters are typically found around δ 165-166 ppm. ekb.eg The combination of ¹H and ¹³C data allows for the unambiguous assignment of the galloyl groups to the 1 and 6 positions of the β-D-glucopyranose core. mdpi.com

Table 2: Selected ¹H and ¹³C NMR Chemical Shifts (δ) for 1,6-Di-O-galloyl-β-4C1-glucopyranose in DMSO-d6

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Glucose H-1 | 5.6 (d, J=8Hz) | - |

| Glucose H-3 | 5.03 (t, J=8Hz) | - |

| Glucose C-1 | - | 94.1 |

| Glucose C-2 | - | 77.1 |

| Glucose C-3 | - | 78.2 |

| Glucose C-4 | - | 70.5 |

| Glucose C-5 | - | 71.6 |

| Glucose C-6 | - | 61.1 |

| Galloyl H-2', 6' | 6.97 (s) | - |

| Galloyl H-2'', 6'' | 6.99 (s) | - |

Data sourced from a study on compounds isolated from Mangifera indica peels. ekb.eg This table is interactive.

Advanced Chromatographic Separations for Isolation and Purity Assessment (e.g., HPLC)

The isolation of this compound from natural sources, such as plant extracts, requires sophisticated multi-step chromatographic techniques. mdpi.com High-Performance Liquid Chromatography (HPLC) is the most prominent method used for both the final purification (preparative HPLC) and the assessment of purity (analytical HPLC). maxapress.com

The isolation process often begins with liquid-liquid extraction followed by open column chromatography using stationary phases like polyamide or Sephadex LH-20. ekb.egmaxapress.com These initial steps fractionate the crude extract based on polarity, enriching the concentration of gallotannins. Subsequently, preparative or semi-preparative HPLC is employed to isolate the individual compounds from these enriched fractions. maxapress.com

Once isolated, the purity of this compound is determined using analytical HPLC, often coupled with a UV detector (as gallotannins show strong absorbance around 270-280 nm) or a mass spectrometer. ekb.eg This analysis confirms the presence of a single peak at a specific retention time, with purities often exceeding 98% for well-purified standards. nih.gov Techniques like High-Speed Counter-Current Chromatography (HSCCC) have also been successfully applied for the efficient one-step separation and purification of various galloyl esters of glucose from crude extracts. nih.gov

Applications in Chemotaxonomic Profiling of Plant Extracts

Chemotaxonomy involves the use of chemical constituents of plants for their classification. The presence and distribution of specific secondary metabolites, such as tannins, can serve as chemical markers to establish taxonomic relationships between plant species. hmdb.cacontaminantdb.ca

This compound is a type of hydrolyzable tannin that has been identified in a variety of plants, including Mangifera indica (mango), Paeonia officinalis (common peony), and Styphnolobium japonicum. nih.govekb.egmdpi.com The identification of this compound, along with a profile of other related galloylglucoses and phenolic compounds, creates a distinct chemical fingerprint for a plant extract. maxapress.com

By using analytical techniques like HPLC-MS, researchers can rapidly screen plant extracts for the presence of this compound and other related compounds. This chemical profile provides valuable data for taxonomic studies, helping to differentiate between species, varieties, and even geographical origins of a plant.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Gallic acid |

Investigations into Molecular Mechanisms of Action Preclinical in Vitro and in Silico

Antioxidant Properties and Reactive Oxygen Species Modulation

Gallotannins, a class of hydrolyzable tannins to which 1,6-Digalloyl-beta-D-glucopyranose belongs, are recognized for their significant antioxidant activities. ipb.ac.idsemanticscholar.org This characteristic is largely attributed to the presence of multiple phenolic hydroxyl groups in their structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS). The antioxidant capacity often correlates with the degree of galloylation; for instance, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), with five galloyl groups, is considered one of the most potent antioxidants among tannins. researchgate.net

Free Radical Scavenging Capabilities

The primary antioxidant mechanism of gallotannins is their ability to directly scavenge free radicals. The numerous phenolic groups on the galloyl moieties act as electron donors, effectively neutralizing harmful radicals and preventing them from causing cellular damage. Studies on related compounds, such as PGG, have demonstrated potent quenching of the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical and intracellular ROS. researchgate.net While direct data on this compound is specific, its structural components suggest it participates actively in this process. Beyond direct scavenging, some gallotannins can also act as indirect antioxidants by inducing the expression of protective enzymes like heme oxygenase-1 (HO-1), which produces the antioxidant biliverdin. nih.gov

Metal Ion Chelation Mechanisms

Another significant antioxidant mechanism of gallotannins is their ability to chelate metal ions, particularly iron (Fe²⁺ and Fe³⁺). nih.gov By binding to these metal ions, gallotannins prevent them from participating in Fenton-type reactions, which generate highly destructive hydroxyl radicals. This iron-complexing property is considered a key part of their biological activity. researchgate.net The affinity for iron appears to be dependent on the number of galloyl groups. nih.gov Research on the closely related compound 1,2,6-tri-O-galloyl-β-D-glucopyranose suggests its antibacterial activity against multidrug-resistant uropathogens may be linked to these iron-complexing properties, which make the essential metal inaccessible to the microbes. researchgate.net

Antimicrobial Activities and Biofilm Inhibition Potential

Gallotannins have demonstrated a broad range of antimicrobial activities, inhibiting the growth of various pathogenic bacteria. nih.govfrontiersin.org Their effectiveness can vary based on the bacterial species, with Gram-positive bacteria often showing greater susceptibility than Gram-negative bacteria, likely due to the protective outer membrane of the latter. nih.gov

Direct Antibacterial Efficacy

The direct antibacterial effects of gallotannins are well-documented. Their mode of action can involve binding to and precipitating bacterial proteins, including those on the cell wall or membrane, leading to disrupted cell function. ipb.ac.idnih.gov The degree of galloylation can influence the minimum inhibitory concentration (MIC), with studies on various gallotannins showing MICs ranging from less than 0.1 g/L to over 3.3 g/L against different bacteria. nih.gov Research on 1,2,6-tri-O-galloyl-β-D-glucopyranose, isolated from Terminalia chebula, confirmed its antibacterial activity against multidrug-resistant uropathogens. researchgate.net Similarly, studies on other galloylglucoses have shown efficacy against multidrug-resistant strains of Escherichia coli and Klebsiella pneumoniae, with MIC values ranging from 2 to 256 µg/mL. nih.gov

Table 1: In Vitro Antibacterial Activity of a Related Gallotannin

| Bacterial Strain | Compound | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Escherichia coli (MDR strains) | Galloylglucoses | 2–256 µg/mL | nih.gov |

| Klebsiella pneumoniae (MDR strains) | Galloylglucoses | 2–256 µg/mL | nih.gov |

| Staphylococcus aureus | Gallotannins | <0.1 g/L | nih.gov |

Mechanisms of Action against Microbial Pathogens (e.g., Efflux Pump Modulation observed for related gallotannins)

A key mechanism contributing to antibiotic resistance in bacteria is the action of efflux pumps, which actively expel antimicrobial agents from the cell. nih.gov Certain plant-derived compounds, including gallotannins, have been identified as efflux pump inhibitors (EPIs), capable of restoring bacterial susceptibility to conventional antibiotics.

A study focusing on 1,2,6-tri-O-galloyl-β-D-glucopyranose demonstrated that it possesses efflux pump inhibitory activity against multidrug-resistant (MDR) uropathogenic E. coli. nih.govresearchgate.net This was confirmed through spectrofluorometric assays that measured the accumulation and efflux of ethidium (B1194527) bromide, a known substrate of bacterial efflux pumps. In the presence of the gallotannin, the accumulation of ethidium bromide within the bacteria increased, indicating that the pump's ability to expel the substance was inhibited. nih.gov This finding suggests that one of the antibacterial mechanisms of this gallotannin is the modulation of efflux pumps. nih.govresearchgate.net

Inhibition of Biofilm Formation (investigated for related gallotannins)

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them highly resistant to antibiotics. mdpi.com Several gallotannins have shown the ability to inhibit the formation of these protective biofilms. For example, 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose (PGG) was found to prevent biofilm formation by Staphylococcus aureus on polystyrene and polycarbonate surfaces. nih.govnih.gov The mechanism involves inhibiting the initial attachment of the bacteria to the surface and interfering with the synthesis of polysaccharide intercellular adhesin (PIA), a key component of the biofilm matrix. nih.gov

A study on 1,2,6-tri-O-galloyl-β-D-glucopyranose found that while it had a modest effect on biofilm biomass when used alone (>50% inhibition), its efficacy was significantly enhanced when combined with conventional antibiotics like gentamicin (B1671437) and trimethoprim. nih.gov This synergistic effect highlights the potential of gallotannins to augment the activity of existing antimicrobial drugs against biofilm-forming pathogens. nih.gov

Table 2: Antibiofilm Efficacy of a Related Gallotannin Against Uropathogenic E. coli

| Treatment | Biofilm Inhibition (%) | Interaction Type | Reference |

|---|---|---|---|

| 1,2,6-tri-O-galloyl-β-D-glucopyranose (TG) | 54.60 ± 5.27 | - | nih.gov |

| Gentamicin (GM) | 12.50 ± 1.21 | - | nih.gov |

| Trimethoprim (TMP) | 21.87 ± 2.84 | - | nih.gov |

| TG + GM Combination | 71.24 ± 6.75 | Synergistic | nih.gov |

Anti-inflammatory Effects at the Cellular Level

While specific studies on the anti-inflammatory mechanisms of this compound at the cellular level are limited, research on related gallotannins provides significant insights into their potential actions.

The mechanism behind this modulation often involves the inhibition of critical inflammatory signaling pathways. nih.gov For example, some gallotannins have been shown to interfere with the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response. nih.gov By inhibiting NF-κB activation, these compounds can effectively downregulate the expression of numerous pro-inflammatory genes. nih.govmdpi.com

It is important to note that the anti-inflammatory effects of gallotannins are not solely attributed to the parent compounds. Their metabolites, produced through hydrolysis in the body, which release gallic acid, also contribute significantly to these effects. mdpi.com Gallic acid itself has been shown to reduce pro-inflammatory cytokines and the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. mdpi.com

Table 1: Effects of Related Gallotannins on Pro-inflammatory Mediator Release

| Gallotannin/Metabolite | Model System | Key Findings |

| Gallotannin | LPS-treated RAW 264.7 macrophages | Decreased levels of IL-6 and TNF-α. nih.gov |

| Gallotannin & L. plantarum | DSS-induced colitis mouse model | Reduced levels of TNF-α, IL-6, IFN-γ, and IL-17. nih.gov |

| Highly galloylated compounds | Human mast cells (HMC-1) | Inhibited gene expression and secretion of TNF-α, IL-1β, and IL-6. mdpi.com |

| Gallic Acid | In vivo pain and arthritis models | Reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and COX-2 expression. mdpi.com |

| Corilagin | DSS-induced colitis model | Mitigated colon inflammatory responses. nih.gov |

The anti-inflammatory effects of gallotannins are closely linked to their ability to interact with and modulate key cellular signaling pathways involved in inflammation. nih.gov One of the most extensively studied pathways is the NF-κB pathway. nih.govmdpi.com Gallotannins have been shown to inhibit the activation of NF-κB, which in turn suppresses the transcription of a wide array of pro-inflammatory genes. nih.gov This can occur through the inhibition of IκB phosphorylation and the subsequent nuclear translocation of NF-κB. nih.gov

Furthermore, some gallotannins have been found to interact with other signaling molecules, such as protein phosphatases 1 and 2A, which could explain the observed changes in MAPK phosphorylation. nih.gov The PI3K/Akt/mTOR signaling pathway, another critical regulator of inflammatory responses, has also been identified as a target for some related compounds like punicalagin, which is a hydrolyzable tannin. mdpi.com

Table 2: Interaction of Related Gallotannins with Cellular Signaling Pathways

| Gallotannin | Pathway | Effect |

| Gallotannin | NF-κB | Blocked activation, inhibited IκB phosphorylation and nuclear translocation of NF-κB. nih.gov |

| Gallotannin | MAPK | Caused phosphorylation of JNK and c-Jun; inhibited cytokine-induced phosphorylation of p38, ERK1/2, ATF2, and CREB. nih.gov |

| Corilagin | NF-κB | Acted on the pathway to mitigate inflammatory responses. nih.gov |

| Punicalagin | NF-κB, PI3K/Akt/mTOR | Downregulated pro-inflammatory mediators through these pathways. mdpi.com |

| Gallotannin & L. plantarum | AMPK/mTOR | Modulated this axis to attenuate mucosal damage. nih.gov |

Anti-proliferative and Apoptosis-Inducing Activities in Cancer Cell Models (primarily investigated for related gallotannins like 1,2,3,4,6-Penta-O-galloyl-beta-D-glucose (PGG))

While direct evidence for this compound is emerging, extensive research on its close relative, 1,2,3,4,6-Penta-O-galloyl-beta-D-glucose (PGG), provides a strong basis for understanding the potential anti-cancer mechanisms of galloyl-glucose compounds.

PGG has been shown to exert potent anti-proliferative effects by modulating cell cycle progression in various cancer cell lines. nih.govnih.govresearchgate.net A key mechanism is the induction of cell cycle arrest, which halts the division of cancer cells. nih.govresearchgate.net Studies have demonstrated that PGG can induce arrest in both the G1 and S phases of the cell cycle. nih.govresearchgate.netresearchgate.net

In prostate cancer cells, for instance, PGG has been found to cause both S-phase and G1-phase arrest. nih.gov The S-phase arrest is linked to the inhibition of DNA replication, while the G1-phase arrest is associated with a reduction in cyclin D1 levels. nih.govnih.gov Similarly, in breast cancer cells, PGG treatment led to G1 and S-phase arrest. researchgate.net The modulation of cell cycle-related proteins is a critical aspect of this activity. PGG has been observed to decrease the expression of key cyclins, such as Cyclin D1 and Cyclin A2, which are essential for cell cycle progression. nih.gov

Furthermore, research in gastric cancer cells has shown that β-PGG can increase the proportion of cells in the G0/G1 phase and decrease the number of cells in the S phase. nih.gov This effect was also linked to the p53 signaling pathway. nih.gov In some cancer cell lines, the downregulation of the F-box protein S-phase kinase-associated protein 2 (Skp2) by PGG has been implicated in blocking cell cycle progression. acs.org

Table 3: Modulation of Cell Cycle Progression by PGG in Cancer Cell Models

| Cancer Cell Line | Effect of PGG | Key Molecular Targets |

| Prostate Cancer (DU145, LNCaP, PC3) | S-phase and G1-phase arrest. nih.govnih.gov | DNA replication, Cyclin D1, Cyclin A2. nih.govnih.gov |

| Breast Cancer (MCF-7, MDA-MB-231) | G1-phase and S-phase arrest. researchgate.net | Cyclin D1. researchgate.net |

| Gastric Cancer (SGC7901) | G0/G1 phase arrest. nih.gov | p53 signaling pathway. nih.gov |

| Breast Cancer (MDA-MB-231) | Growth arrest. acs.org | Skp2. acs.org |

| Human Hepatocellular Carcinoma (SK-HEP-1) | Cell cycle arrest. caymanchem.com | NF-κB activation. caymanchem.com |

A significant mechanism underlying the anti-cancer activity of PGG is its ability to induce apoptosis, or programmed cell death, in cancer cells. medchemexpress.commdpi.comnih.govnih.gov This process is often mediated through the activation of key apoptotic pathways, with the tumor suppressor protein p53 playing a crucial role in many instances. nih.govresearchgate.netnih.gov

Studies have shown that PGG can induce apoptosis in a variety of cancer cell lines, including those from the prostate, lung, and colon. nih.govresearchgate.netnih.gov In cisplatin-resistant non-small cell lung cancer cells, PGG was found to induce apoptosis by upregulating DNA damage proteins such as γ-H2AX, pCHK2, and p53. researchgate.netnih.gov The activation of p53 is a recurring theme in PGG-induced apoptosis. nih.govresearchgate.net For example, in gastric cancer cells, β-PGG was shown to induce apoptosis by modulating the p53 signaling pathway. nih.gov The tumor suppressor p53 can trigger apoptosis by regulating the expression of various pro-apoptotic genes. nih.govthermofisher.com

The induction of apoptosis by PGG also involves the activation of caspases, a family of proteases that execute the apoptotic program. nih.govmdpi.com PGG treatment has been shown to lead to the cleavage and activation of caspase-3, a key executioner caspase. nih.govresearchgate.net Furthermore, PGG can influence the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. researchgate.net

Table 4: Induction of Apoptosis by PGG in Cancer Cell Models

| Cancer Cell Line | Apoptotic Mechanism | Key Molecular Events |

| Prostate Cancer (PC3) | Selective cytotoxicity and apoptosis induction. nih.govnih.gov | Suppression of ROR1 and downstream oncogenic pathways. nih.govnih.gov |

| Cisplatin-Resistant Lung Cancer (A549/CR, H460/CR) | Induction of apoptosis via DNA damage response. nih.gov | Upregulation of γ-H2AX, pCHK2, and p53; activation of caspase-3. researchgate.netnih.govresearchgate.net |

| Gastric Cancer (SGC7901) | Induction of apoptosis. nih.gov | Modulation of the p53 signaling pathway; decreased mitochondrial membrane potential. nih.gov |

| Human Colon Cancer (RKO) | Induction of apoptosis. researchgate.net | Upregulation of p53. researchgate.net |

| Multiple Myeloma | Induction of apoptosis. ebi.ac.uk | G1 phase cell cycle arrest; increased caspase 3/7 activity. ebi.ac.uk |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov PGG has demonstrated anti-angiogenic properties, and a key mechanism identified is its interaction with Capillary Morphogenesis Gene 2 (CMG2). nih.govnih.gov CMG2 is a transmembrane receptor involved in endothelial cell function and angiogenesis. nih.govmdpi.comembopress.org

Research has shown that PGG can bind to CMG2 with submicromolar affinity, leading to the inhibition of its function. nih.govnih.gov This inhibition of CMG2 by PGG has been shown to translate into anti-angiogenic effects both in vitro and in vivo. nih.govnih.gov Specifically, PGG can inhibit the migration of endothelial cells, a crucial step in the angiogenic process. nih.gov

The discovery of PGG's ability to target CMG2 has opened up avenues for the development of novel anti-angiogenic agents. nih.govnih.gov Synthetic analogs of PGG with different sugar cores have been created and tested for their binding affinity to CMG2 and their anti-angiogenic activity. nih.govnih.gov One such analog, with a mannose core, exhibited even higher affinity for CMG2 than PGG and proved to be a potent angiogenesis inhibitor. nih.govnih.gov This highlights the potential of using the galloyl-carbohydrate scaffold as a basis for designing new anti-angiogenic therapies for diseases like cancer and blinding eye disorders. nih.govnih.gov

Table 5: Anti-angiogenic Mechanisms of PGG

| Target | Mechanism of Action | Experimental Evidence |

| Capillary Morphogenesis Gene 2 (CMG2) | Binds to CMG2 with submicromolar IC50, inhibiting its function. nih.govnih.gov | High-throughput FRET based binding assay. nih.gov |

| Endothelial Cell Migration | Inhibits endothelial cell migration. nih.gov | Ex vivo studies. nih.gov |

| Angiogenesis | Exhibits anti-angiogenic activity. nih.gov | In vitro and in vivo studies. nih.gov |

Specific Enzyme and Receptor Modulation Studies

In silico investigations have identified this compound as a potential inhibitor of trypanosomal phosphofructokinase (PFK). nih.gov This enzyme is a crucial target for the development of drugs against Human African trypanosomiasis, as the parasite Trypanosoma brucei is entirely dependent on glucose metabolism for ATP production. nih.gov PFK catalyzes an essential phosphorylation step in the glycolytic pathway of the parasite. nih.gov

A molecular docking study was conducted to evaluate the anti-trypanosomal potential of compounds isolated from Euphorbia abyssinica. Among the tested compounds, 1,6-di-O-galloyl-d-glucose emerged as the most potent inhibitor of trypanosomal PFK. nih.gov Further molecular dynamics simulations and ADMET (absorption, distribution, metabolism, excretion, and toxicity) calculations supported its potential, indicating high binding free energy and favorable pharmacokinetic properties. nih.gov These computational findings suggest that this compound is a promising candidate for further in vitro and in vivo research for treating trypanosomiasis. nih.gov

Table 1: In Silico Analysis of this compound against Trypanosomal Phosphofructokinase

| Parameter | Finding | Source |

|---|---|---|

| Target Enzyme | Trypanosomal Phosphofructokinase (PFK) | nih.gov |

| Method | In Silico Molecular Docking & Dynamics | nih.gov |

| Result | Identified as the most potent PFK inhibitor among tested compounds | nih.gov |

While specific studies on this compound are limited, research on related gallotannins demonstrates significant modulation of hydrolase activities, particularly carbohydrate-hydrolyzing enzymes. nih.gov Gallotannins are known to inhibit α-glucosidase, an enzyme that breaks down carbohydrates into glucose. nih.gov This inhibitory action is generally positively correlated with the number of galloyl groups in the molecule. nih.gov

For instance, studies comparing various gallotannins, such as 1-O-galloyl-β-D-glucose (1GG), trigalloyl glucose (TGG), tetragalloyl glucose (TeGG), and pentagalloylglucose (B1669849) (PGG), have shown that inhibitory activities against sucrase, maltase, and α-amylase increase with the number of galloyl moieties. nih.gov Molecular docking studies suggest that these compounds bind to the enzymes through hydrogen bonds and hydrophobic interactions. nih.gov Tannase (B8822749), a type of hydrolase, can catalyze the hydrolysis of ester bonds within gallotannins, breaking them down into glucose and gallic acid. zamorano.edufrontiersin.org Other related gallotannins have also been shown to be effective inhibitors of pancreatic lipase, suggesting a role in managing dyslipidemias. nih.gov

Table 2: Inhibitory Effects of Related Gallotannins on Hydrolases

| Gallotannin | Target Hydrolases | Observed Effect | Source |

|---|---|---|---|

| Pentagalloylglucose (PGG) | Sucrase, Maltase, α-Amylase | Strong inhibition, comparable to tannic acid | nih.gov |

| Tannic Acid (TA) | Sucrase, Maltase, α-Amylase | Strong inhibition, comparable to PGG | nih.gov |

| Various Gallotannins (GTs) | α-Glucosidase | Inhibition increases with the number of galloyl groups | nih.gov |

The anti-inflammatory properties of related gallotannins, such as 1,2,3,4,6-penta-O-galloyl-beta-D-glucose (PGG), have been linked to their ability to inhibit key enzymes in the inflammatory pathway. nih.govnih.gov Specifically, PGG has been shown to significantly inhibit the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophage cells. nih.govnih.govresearchgate.net These enzymes are responsible for producing excessive amounts of nitric oxide (NO) and prostaglandins, which are key mediators in inflammation and carcinogenesis. nih.gov

In studies using lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells, PGG demonstrated potent inhibitory effects on both iNOS and COX-2. nih.govnih.gov Among several compounds tested, including (-)-epigallocatechin (B1671488) gallate (EGCG) and gallic acid, PGG was the most effective inhibitor of both iNOS, with an IC50 value of approximately 18 µg/mL, and COX-2 activity. nih.gov The inhibition of these enzymes suggests that related gallotannins could be valuable in the development of anti-inflammatory agents. nih.govnih.gov

Table 3: Inhibition of iNOS and COX-2 by the Related Gallotannin PGG

| Enzyme | Cell Line | Stimulant | Key Finding | Source |

|---|---|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 Macrophages | LPS | PGG showed the most potent inhibitory activity (IC50 ≈ 18 µg/mL). | nih.gov |

Neuroprotective Mechanisms (primarily investigated for related gallotannins like PGG)

While direct data on this compound is scarce, extensive research on related hydrolysable gallotannins (HGTs), including pentagalloyl glucose (PGG), highlights their significant neuroprotective potential through the modulation of amyloid protein aggregation. nih.govnih.gov The aggregation of amyloid-β (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease. frontiersin.orgyoutube.com

Gallotannins have demonstrated a notable ability to interfere with the formation of amyloid fibrils and can also disassemble pre-formed fibrils. nih.govnih.gov PGG, for example, effectively inhibits Aβ fibril formation and destabilizes existing fibrils in a dose-dependent manner. nih.gov The mechanism is thought to involve the interaction of the phenolic hydroxyl groups on the gallotannins with the carbonyl and amine groups of the Aβ peptides, which disrupts the formation of the beta-sheet structures necessary for aggregation. nih.gov Studies have shown that PGG can completely suppress the increase in turbidity associated with Aβ aggregation, providing physical evidence of its inhibitory action. nih.gov This anti-amyloidogenic activity, coupled with antioxidant properties, positions related gallotannins as promising candidates for further investigation in the context of Alzheimer's disease management. nih.govnih.gov

Table 4: Effects of Related Gallotannins on Amyloid Protein Aggregation

| Compound/Class | Target Protein | Mechanism of Action | Observed Effect | Source |

|---|---|---|---|---|

| Pentagalloyl Glucose (PGG) | Amyloid-β (Aβ) | Inhibits fibril formation and destabilizes pre-formed fibrils. | Dose-dependent inhibition of aggregation. | nih.govnih.gov |

| Hydrolysable Gallotannins (HGTs) | Amyloid-β, Tau protein, IAPP | Modulate formation of amyloid fibrils; prevent cytotoxic oligomer formation. | Reduction in amyloid fibril formation. | nih.gov |

Table 5: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 1,2,3,4,6-penta-O-galloyl-beta-D-glucose | PGG |

| 1-O-galloyl-β-D-glucose | 1GG |

| Trigalloyl glucose | TGG |

| Tetragalloyl glucose | TeGG |

| Tannic Acid | TA |

| (-)-epigallocatechin gallate | EGCG |

| Gallic Acid | - |

| Nitric Oxide | NO |

| Amyloid-beta | Aβ |

| Islet amyloid polypeptide | IAPP |

Structure Activity Relationship Sar Elucidation

Correlation of Galloyl Substitution Patterns with Biological Activities

The number and positioning of galloyl moieties on the glucopyranose core are critical determinants of the biological activity of gallotannins. The presence of multiple phenolic hydroxyl groups within the galloyl residues is fundamental to their antioxidant and other biological effects.

Research into the cytotoxic effects of various galloyl glucosides has provided significant insights into the role of substitution patterns. A study systematically synthesizing and evaluating a series of di- and tri-galloyl glucosides against several human cancer cell lines offers a clear comparison. For instance, the antitumor activity of different digalloyl-β-D-glucopyranose isomers was found to vary depending on the position of the galloyl groups.

In in vitro MTT assays, 1,6-di-O-galloyl-β-D-glucopyranose (1) demonstrated notable inhibitory effects on human cancer cell lines. When compared with other digalloyl isomers, such as 1,2-di-O-galloyl-β-D-glucopyranose (3) and 1,3-di-O-galloyl-β-D-glucopyranose (4), variations in potency were observed, highlighting the influence of the galloylation position. mdpi.com

Below is a data table summarizing the in vitro antitumor activity (IC50 values) of 1,6-di-O-galloyl-β-D-glucopyranose and its isomers against three human cancer cell lines. mdpi.com

| Compound | IC50 (μM) on K562 cells | IC50 (μM) on HL-60 cells | IC50 (μM) on HeLa cells |

| 1,6-di-O-galloyl-β-D-glucopyranose (1) | 48.7 ± 1.8 | 17.2 ± 0.9 | 36.5 ± 1.5 |

| 1,2-di-O-galloyl-β-D-glucopyranose (3) | 124.7 ± 4.2 | 80.3 ± 3.1 | 102.6 ± 3.8 |

| 1,3-di-O-galloyl-β-D-glucopyranose (4) | 95.4 ± 3.5 | 65.2 ± 2.7 | 88.1 ± 3.2 |

Data represents the mean ± standard deviation.

The data clearly indicates that 1,6-di-O-galloyl-β-D-glucopyranose exhibits significantly lower IC50 values, and thus higher potency, across all tested cell lines compared to its 1,2- and 1,3-isomers. This underscores the critical role of the substitution pattern in conferring cytotoxic activity. The increased activity may be attributed to the specific spatial orientation of the galloyl groups at the C1 and C6 positions, potentially allowing for more effective interaction with biological targets.

Importance of the Glucose Moiety as a Scaffold for Activity

This precise positioning of the galloyl groups is vital for interactions with biological macromolecules, such as enzymes and receptors. Studies on more complex gallotannins, like penta-O-galloyl-D-glucopyranose (PGG), have demonstrated that both the glucose core and the galloyl groups are critical for activity. nih.gov It is believed that the glucose scaffold provides the optimal framework to present the galloyl groups with the correct spatial orientation to induce a biological response. nih.gov Any alteration to this scaffold, such as replacing it with a different polyol, can significantly impact the compound's efficacy.

Rational Design Principles for Optimized Analogues

The understanding of the structure-activity relationships of galloylglucoses has paved the way for the rational design of optimized analogues with enhanced or more specific biological activities. A key strategy involves modifying the number and position of the galloyl groups, as well as making targeted alterations to the glucose core itself.

For instance, in the pursuit of more effective antidiabetic agents, research on penta-O-galloyl-D-glucopyranose has shown that the galloyl groups at positions 1, 2, 3, and 4 of the glucose are essential for stimulating glucose transport, while the galloyl group at the C-6 position is not. nih.gov This finding led to the hypothesis that modifications at the C-6 position could modulate and potentially enhance the compound's efficacy. Subsequent synthesis and testing confirmed this, with the discovery that a derivative, 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-α-D-glucopyranose, exhibited significantly higher glucose transport stimulatory activity. nih.gov

This principle of targeted modification can be applied to 1,6-Digalloyl-beta-D-glucopyranose. By understanding which positions on the glucose moiety are most critical for a desired activity, medicinal chemists can design novel analogues. For example, if a particular biological interaction is favored by the 1,6-disubstitution pattern, efforts can be focused on introducing other functional groups at the remaining free hydroxyl positions (C2, C3, and C4) to potentially enhance potency, selectivity, or pharmacokinetic properties.

Furthermore, the development of inhibitors for enzymes like α-glucosidase, a target in diabetes management, often relies on mimicking the structure of the natural substrate. bohrium.comnih.gov The glucose core of this compound makes it an attractive starting point for designing such inhibitors. The galloyl groups can be strategically placed to interact with key amino acid residues in the active site of the enzyme, leading to potent and selective inhibition. The rational design process for these inhibitors often involves computational modeling, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, to predict the most promising modifications before undertaking synthetic efforts. bohrium.comnih.gov

Computational Chemistry and Cheminformatics Approaches

Molecular Docking for Ligand-Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a ligand, such as 1,6-Digalloyl-beta-D-glucopyranose, and elucidating the molecular interactions that govern its binding affinity.

While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, research on structurally related compounds provides valuable insights into its potential interactions. For instance, studies on other gallotannins and glucosides have demonstrated their inhibitory potential against various enzymes. One such enzyme of interest is α-glucosidase, which is involved in carbohydrate digestion. nih.govnih.gov The inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes. nih.gov

Docking studies of similar glucosides against α-glucosidase have revealed key interactions within the enzyme's active site. nih.gov These interactions often involve hydrogen bonding between the hydroxyl groups of the glucose core and the galloyl moieties with amino acid residues in the catalytic pocket of the enzyme. nih.gov For example, in a study of various inhibitors against Saccharomyces cerevisiae α-glucosidase, compounds with multiple hydroxyl groups showed significant hydrogen bonding with residues, leading to potent inhibitory activity. nih.gov Given the structure of this compound, featuring two galloyl groups rich in hydroxyls, it is plausible that it could adopt a favorable conformation within the active site of enzymes like α-glucosidase, forming a network of hydrogen bonds and hydrophobic interactions, thereby inhibiting their function.

To illustrate the potential binding affinity, the following table presents hypothetical docking scores and interacting residues for this compound with a model of human α-glucosidase, based on data from similar compounds.

| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Human α-Glucosidase | This compound | -8.5 to -10.0 | ASP215, GLU411, ARG442 |

This table is illustrative and based on docking studies of structurally related compounds. Specific experimental or computational validation for this compound is required.

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of molecules and their interactions over time. These simulations can provide crucial information about the stability of this compound in different environments and the strength of its binding to a target protein.

An MD simulation of this compound, likely in a solvated environment, would be expected to reveal the preferred spatial arrangement of the galloyl groups relative to the glucose core. This would be critical in determining its ability to fit into the binding pockets of various enzymes. The simulation would also allow for the calculation of the binding free energy, providing a more accurate estimation of its affinity for a potential target compared to molecular docking alone.

The following table outlines the key parameters that would be analyzed in a hypothetical MD simulation study of this compound.

| Simulation Parameter | Description | Expected Insights |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Provides information on the conformational stability of the molecule. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights the flexible regions of the molecule, such as the galloyl groups. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule. | Indicates changes in the overall shape and size of the molecule during the simulation. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and its target or solvent. | Elucidates the key interactions responsible for binding and stability. |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These properties are fundamental to its reactivity, stability, and interactions with other molecules.

While specific, in-depth quantum chemical studies on this compound are not extensively published, DFT has been employed to study the conformational energies and electronic structures of related monosaccharides and their derivatives. science.gov For instance, a study on α- and β-D-galactopyranose using the B3LYP/6-311++G** level of theory provided insights into the influence of hydroxyl group orientations on the molecule's energy. science.gov

For this compound, quantum chemical calculations could determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the calculation of the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.

Publicly available computed properties for this compound can be found in databases such as PubChem. nih.gov

| Computed Property | Value | Source |

| Molecular Weight | 484.4 g/mol | PubChem |

| XLogP3 | -0.8 | PubChem |

| Hydrogen Bond Donor Count | 9 | PubChem |

| Hydrogen Bond Acceptor Count | 14 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

Network Pharmacology for Polypharmacology and Pathway Analysis

Network pharmacology is an emerging field that aims to understand the effects of drugs on a systems level by analyzing complex interaction networks within a cell. This approach is particularly well-suited for studying natural products like this compound, which are likely to interact with multiple targets, a concept known as polypharmacology.

A typical network pharmacology workflow for this compound would involve several steps. First, potential protein targets of the compound would be predicted using various online databases and target prediction tools. These predicted targets would then be mapped to known disease-related genes to identify potential therapeutic applications. Subsequently, a protein-protein interaction (PPI) network would be constructed to visualize the complex relationships between the predicted targets. Finally, pathway enrichment analysis (e.g., using KEGG pathways) would be performed to identify the biological pathways most likely to be modulated by the compound. This could reveal its potential effects on processes such as inflammation, cell proliferation, or metabolic regulation.

Emerging Research Directions and Future Perspectives

Deeper Elucidation of Specific Cellular and Molecular Targets

While the broad biological activities of plant extracts containing 1,6-digalloyl-beta-D-glucopyranose are recognized, a critical future direction is the precise identification of its molecular binding partners. Computational studies have begun to explore the potential of related galloyl compounds. For instance, a molecular docking analysis of digalloyl-hexoside against the insulin-like growth factor 1 receptor (IGF-1R), a key target in ovarian cancer, revealed a high binding affinity. researchgate.net This suggests that this compound may also interact with specific receptor tyrosine kinases or other crucial cellular proteins.

Furthermore, studies on extracts from Sclerocarya birrea, which contains this compound, have shown effects on metabolic parameters. In diet-induced obese rats, the extract modulated plasma levels of the adipokines leptin and adiponectin, which are central to regulating energy metabolism and insulin (B600854) sensitivity. phcog.com Future research will need to isolate the effects of this compound to determine if it directly targets the receptors or signaling pathways associated with leptin and adiponectin, thereby providing a mechanistic explanation for its anti-obesity effects. Pinpointing these specific molecular interactions is a crucial step toward validating its therapeutic potential.

Systems Biology Approaches to Understand Biological Effects

To comprehend the compound's function in a broader biological context, researchers are increasingly employing systems biology approaches like metabolomics and transcriptomics. These methods allow for a holistic view of the molecular changes occurring within an organism or cell population.

A study integrating metabolome and transcriptome analysis of Camellia vietnamensis leaves treated with methyl jasmonate (MeJA), a plant signaling molecule, identified shifts in the levels of numerous metabolites, including this compound. nih.govmdpi.com The expression of this compound, along with others, was observed to decrease after 48 hours of treatment, coinciding with changes in the expression of genes involved in metabolic and catalytic activities. nih.govmdpi.com

Similarly, a dynamic analysis of the pile-fermentation of post-fermented tea utilized metabolomics to track changes in polysaccharide composition. mdpi.comresearchgate.net This research revealed that the abundance of this compound was correlated with specific stages of fermentation and the population dynamics of fungi. mdpi.com Such studies are invaluable for understanding how this compound is metabolized and its relationship with other compounds and microorganisms in a complex ecosystem, offering insights that are not achievable through single-target analysis. mdpi.comresearchgate.net

Development of Advanced Biosynthetic Engineering Strategies

A significant frontier in phytochemical research is the development of methods to enhance the production of valuable compounds using biotechnology. For this compound, this involves a deep understanding of its natural synthesis pathway in plants. It is a type of hydrolyzable tannin, which is generally synthesized via the shikimate pathway, leading to gallic acid, which is then esterified with a glucose molecule.

Research into the flavonoid biosynthesis pathway in Camellia vietnamensis provides a blueprint for how this might be approached. nih.govmdpi.com Studies have identified key enzymes such as phenylalanine ammonia-lyase (PAL), trans-cinnamate 4-monooxygenase (C4H), and chalcone (B49325) isomerase (CHI) as crucial for the production of flavonoid precursors. nih.govmdpi.com Although these are not directly on the pathway for gallotannins, the methodology of using inducers like MeJA to identify rate-limiting steps and key regulatory genes is directly applicable. nih.govmdpi.com By identifying the specific glucosyltransferases and acyltransferases responsible for synthesizing this compound, future research could use genetic engineering techniques to upregulate their expression in plants or transfer the entire pathway to microbial hosts like yeast or E. coli for scalable and controlled production.

Exploration of Intermediary Metabolites and Their Biological Roles

The biological activity attributed to this compound may not solely be due to the parent molecule itself but also to its intermediary metabolites. As a gallotannin, it can be hydrolyzed to form gallic acid and glucose. Gallic acid is a well-documented antioxidant, and its release in vivo could be a primary mechanism for the observed effects of the parent compound.

Furthermore, during biological processes like tea fermentation, this compound exists alongside other related molecules. For example, during the pile-fermentation of post-fermented tea, its presence is noted along with other galloylated glucose derivatives such as 1,3,6-tri-O-galloyl-beta-d-glucose. mdpi.com Future research should focus on tracking the metabolic fate of this compound after ingestion or during fermentation to identify its breakdown products. Investigating the specific biological activities of these intermediary metabolites will be crucial to understanding the complete pharmacological profile of the compound and the plant extracts in which it is found.

Data Tables

Table 1: Summary of Research Findings for this compound and Related Compounds

| Biological Context | Key Finding | Research Methodology | Citation(s) |

| Ovarian Cancer | A related compound, digalloyl-hexoside, showed high binding affinity to the Insulin-like Growth Factor 1 Receptor (IGF-1R). | Computational Modeling, Molecular Docking | researchgate.net |

| Diet-Induced Obesity | An extract containing this compound reduced plasma leptin and increased adiponectin in rats. | In Vivo Animal Study | phcog.com |

| Camellia vietnamensis | The abundance of this compound decreased following treatment with methyl jasmonate (MeJA). | Metabolomics, Transcriptomics | nih.govmdpi.com |

| Post-Fermented Tea | The abundance of this compound was negatively correlated with principal components of change during pile-fermentation and positively correlated with fungal populations. | Metabolomics, Microbiological Analysis | mdpi.comresearchgate.net |

Q & A

Basic Research Questions

Q. What enzymatic methods are used to synthesize 1,6-Digalloyl-beta-D-glucopyranose, and how is its structure confirmed?

- Methodological Answer : this compound can be synthesized enzymatically using β-glucogallin as a substrate. The reaction involves β-glucogallin: β-glucogallin 6-O-galloyltransferase, which catalyzes the transfer of galloyl groups. After synthesis, preparative HPLC is employed to isolate the compound (~3.5 mg analytical purity). Structural confirmation is achieved via H-NMR in [D6]dimethylsulfoxide, where spectral peaks align with the expected 1,6-di-O-galloyl-β-D-glucopyranose structure .

Q. What challenges arise during the isolation of this compound from reaction mixtures?

- Methodological Answer : Scalability is a key challenge. In scaled-up assays, secondary fractions often co-elute during HPLC purification, requiring optimized gradient elution protocols. Researchers must validate purity using tandem techniques (e.g., LC-MS or NMR) to distinguish the target compound from byproducts, such as partially galloylated intermediates .

Q. How is this compound implicated in gallotannin biosynthesis?

- Methodological Answer : The compound serves as a precursor in gallotannin biosynthesis. Enzymatic studies suggest sequential galloylation of glucose, starting with β-glucogallin. Researchers use isotopic labeling (e.g., C or C) to track galloyl group transfer kinetics and validate biosynthetic pathways .

Advanced Research Questions

Q. How do hydrothermal conditions affect the stability and degradation kinetics of this compound?

- Methodological Answer : Under hydrothermal conditions (200–240°C), this compound undergoes hydrolysis and rearrangement. Kinetic modeling reveals a biphasic degradation profile: initial cleavage of galloyl esters followed by glucose ring decomposition. Researchers use HPLC to quantify degradation products (e.g., gallic acid, glucose derivatives) and apply Arrhenius equations to predict shelf-life under varying temperatures .

Q. What molecular dynamics insights explain the behavior of this compound under high pressure?

- Methodological Answer : Broadband Dielectric Spectroscopy (BDS) studies on analogous anhydrosaccharides (e.g., 1,6-anhydro-β-D-glucopyranose) show that pressure increases fragility (steepness of relaxation time vs. temperature). For this compound, computational models (e.g., Ehrenfest equation) predict similar trends, where pressure coefficients () correlate with intermolecular hydrogen bonding. Experimental validation requires pressure-volume-temperature (PVT) data to calculate Prigogine-Defay ratios .

Q. How do structural analogs of this compound differ in glycosidic linkage stability?

- Methodological Answer : Comparative studies with disaccharides (e.g., cellobiose, trehalose) highlight that 1,6-linkages exhibit lower torsional strain than 1,4- or 1,2-linkages. Stability is assessed via accelerated aging experiments (e.g., thermal gravimetric analysis) and molecular docking simulations to evaluate intramolecular hydrogen bonding and steric hindrance .

Q. What contradictions exist in reported biosynthetic pathways of gallotannins involving this compound?

- Methodological Answer : Some studies propose β-glucogallin as the sole donor, while others suggest alternative routes involving UDP-glucose derivatives. To resolve contradictions, researchers use gene knockout models in Quercus robur or Rhus typhina to silence specific transferases and monitor intermediate accumulation via metabolomics (e.g., UPLC-QTOF-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.